1-(3-bromoprop-1-enyl)-4-methylbenzene
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Overview
Description
1-(3-bromoprop-1-enyl)-4-methylbenzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromopropenyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-bromoprop-1-enyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-bromoprop-1-enyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) or hydrogen bromide (HBr) in solvents like dichloromethane (DCM).
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: Formation of 1-(3-hydroxyprop-1-en-1-yl)-4-methylbenzene or 1-(3-aminoprop-1-en-1-yl)-4-methylbenzene.
Addition: Formation of 1,2-dibromo-3-(4-methylphenyl)propane or 1-bromo-3-(4-methylphenyl)propane.
Oxidation: Formation of 1-(3-epoxyprop-1-en-1-yl)-4-methylbenzene.
Scientific Research Applications
1-(3-bromoprop-1-enyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-bromoprop-1-enyl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and the propenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
1-(3-Bromoprop-1-en-1-yl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.
Uniqueness: 1-(3-bromoprop-1-enyl)-4-methylbenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The methyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
CAS No. |
54636-56-5 |
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Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(3-bromoprop-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,8H2,1H3 |
InChI Key |
ZBCYSNKWHBBDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CCBr |
Origin of Product |
United States |
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